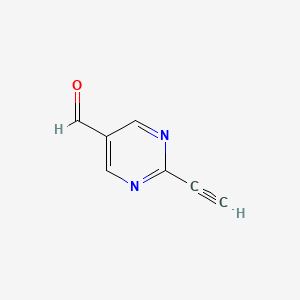

2-Ethynylpyrimidine-5-carbaldehyde

Description

2-Ethynylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O It features a pyrimidine ring substituted with an ethynyl group at the 2-position and an aldehyde group at the 5-position

Propriétés

Formule moléculaire |

C7H4N2O |

|---|---|

Poids moléculaire |

132.12 g/mol |

Nom IUPAC |

2-ethynylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C7H4N2O/c1-2-7-8-3-6(5-10)4-9-7/h1,3-5H |

Clé InChI |

QGKYNKNOEXMLGA-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=NC=C(C=N1)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidine-5-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80°C.

Industrial Production Methods: While specific industrial production methods for 2-Ethynylpyrimidine-5-carbaldehyde are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The aldehyde group in 2-Ethynylpyrimidine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethynyl group can participate in various substitution reactions, including nucleophilic addition and electrophilic addition.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: 2-Ethynylpyrimidine-5-carboxylic acid.

Reduction: 2-Ethynylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Ethynylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2-Ethynylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in the function of the target molecules, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

2-Ethynylpyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-Ethynylpyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

2-Ethynylpyrimidine-5-carboxylic acid: Oxidized form of 2-Ethynylpyrimidine-5-carbaldehyde.

Uniqueness: 2-Ethynylpyrimidine-5-carbaldehyde is unique due to the specific positioning of the ethynyl and aldehyde groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Activité Biologique

2-Ethynylpyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

2-Ethynylpyrimidine-5-carbaldehyde features a pyrimidine ring substituted with an ethynyl group and an aldehyde functional group. The general structure can be represented as follows:

This structure is critical for its interaction with biological targets, particularly in enzyme inhibition.

Inhibition of Kinases

Recent studies have highlighted the role of 2-Ethynylpyrimidine-5-carbaldehyde as a selective inhibitor of various kinases. For instance, it has shown inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. The compound's ability to selectively inhibit EGFR suggests potential applications in cancer therapy, particularly in tumors that exhibit overexpression of this receptor .

Antiviral Activity

Another area of interest is the compound's antiviral properties. Derivatives of 2-Ethynylpyrimidine have demonstrated significant inhibitory effects against SARS-CoV-2 methyltransferase, indicating potential as antiviral agents. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance potency against viral targets .

Case Study: Anticancer Properties

In a recent study, 2-Ethynylpyrimidine-5-carbaldehyde was evaluated for its anticancer efficacy in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 12 | Apoptosis induction |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that 2-Ethynylpyrimidine-5-carbaldehyde exhibits favorable absorption and distribution profiles. However, toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells, necessitating further optimization for therapeutic use .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions:

-

Amine condensation : Reacts with primary amines (e.g., tert-butylamine) to form Schiff bases. This reaction is critical in synthesizing imine intermediates for cyclization (e.g., pyrido[4,3-d]pyrimidines) .

-

Hydrazine derivatives : Forms hydrazones with hydrazines, useful in heterocycle construction.

Key Data :

| Reagent | Product Class | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| tert-Butylamine | Schiff base intermediates | 59–95 | 80–90°C, 20 h, solvent-free | |

| Hydrazine hydrate | Pyrimidine-hydrazones | 85–90 | RT, ethanol, 2 h |

Cycloaddition Reactions

The ethynyl group participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

-

Reacts with azides under catalytic Cu(I) to generate triazole-linked pyrimidine derivatives.

-

Used to create bioconjugates or polymer precursors.

Mechanism :

Conditions : 25°C, aqueous tert-butanol, 12 h.

Cyclization Reactions

Thermal cyclization with amines yields fused heterocycles:

-

With tert-butylamine, forms 7-arylpyrido[4,3-d]pyrimidines via alkyne activation and imine cyclization .

-

Intermediate isolation confirmed a stepwise mechanism involving enamine formation .

Example :

Data :

Deprotection and Functionalization

The ethynyl group can be deprotected for further coupling:

-

Trimethylsilyl (TMS) deprotection : Treatment with K₂CO₃ in methanol removes TMS groups, yielding terminal alkynes .

Catalytic Coupling Reactions

The ethynyl group enables Sonogashira coupling with aryl halides:

Conditions :

Oxidation and Reduction

-

Oxidation : The aldehyde oxidizes to carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol.

Q & A

Q. What documentation standards ensure reproducibility in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.